9H-Pyrido(3,4-b)indole, 3-(4-methoxybenzamidomethyl)-1-methyl-

Catalog No.
S14512459
CAS No.
63885-64-3
M.F
C21H19N3O2
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Pyrido(3,4-b)indole, 3-(4-methoxybenzamidomethy...

CAS Number

63885-64-3

Product Name

9H-Pyrido(3,4-b)indole, 3-(4-methoxybenzamidomethyl)-1-methyl-

IUPAC Name

4-methoxy-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C21H19N3O2/c1-13-20-18(17-5-3-4-6-19(17)24-20)11-15(23-13)12-22-21(25)14-7-9-16(26-2)10-8-14/h3-11,24H,12H2,1-2H3,(H,22,25)

InChI Key

HVSZDOAYKGAZOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)C4=CC=C(C=C4)OC

9H-Pyrido(3,4-b)indole, 3-(4-methoxybenzamidomethyl)-1-methyl- is a complex organic compound that belongs to the family of β-carbolines, which are known for their diverse biological activities. This compound features a pyridoindole framework with a methoxybenzamidomethyl group at the 3-position and a methyl group at the 1-position. The molecular formula of this compound is C17H18N2OC_{17}H_{18}N_{2}O with a molecular weight of approximately 282.34 g/mol. The structure includes a fused bicyclic system that contributes to its unique properties and potential applications in medicinal chemistry.

The reactivity of 9H-Pyrido(3,4-b)indole derivatives often involves various chemical transformations, including:

  • Morita-Baylis-Hillman Reaction: This reaction allows for the functionalization of the C-3 position, leading to the synthesis of diverse derivatives with potential biological activity .
  • Michael Addition: The compound can undergo Michael addition reactions, which are useful for generating new C-C bonds and modifying its structure for enhanced activity .
  • Oxidation Reactions: Certain derivatives can be oxidized to yield carboxylic acid functionalities, expanding their chemical versatility .

Compounds related to 9H-Pyrido(3,4-b)indole have demonstrated a range of biological activities:

  • Antileishmanial Activity: Some derivatives have shown significant effectiveness against Leishmania donovani, indicating potential as therapeutic agents for leishmaniasis .
  • Fluorescent Properties: The derivatives exhibit fluorescence characteristics that can be utilized in biological imaging and tracking applications .
  • Genotoxicity Studies: Certain derivatives have been studied for their effects on sister chromatid exchanges in human cells, suggesting implications in genetic stability and cancer research .

The synthesis of 9H-Pyrido(3,4-b)indole, 3-(4-methoxybenzamidomethyl)-1-methyl- can be approached through several methods:

  • Multicomponent Reactions: Utilizing the Morita-Baylis-Hillman reaction allows for the efficient construction of this compound by combining various reactants in a single step .
  • Substitution Reactions: The introduction of the methoxybenzamidomethyl group can be achieved through nucleophilic substitution reactions on appropriately functionalized precursors.
  • Cyclization Techniques: Cyclization methods may also be employed to form the indole structure from simpler starting materials.

The unique structure and biological activity of 9H-Pyrido(3,4-b)indole derivatives make them suitable for various applications:

  • Pharmaceutical Development: Their antileishmanial properties position them as candidates for drug development against parasitic infections.
  • Fluorescent Probes: The fluorescent characteristics allow these compounds to be used as probes in biological systems for imaging purposes.
  • Research Tools: Their ability to induce sister chromatid exchanges makes them valuable in genetic research.

Interaction studies involving 9H-Pyrido(3,4-b)indole derivatives often focus on their binding affinity and mechanism of action against specific biological targets. For example:

  • Receptor Binding Studies: Investigations into how these compounds interact with cellular receptors can provide insights into their pharmacological effects.
  • Cell Viability Assays: Assessing the impact of these compounds on cell survival helps determine their potential therapeutic index and safety profile.

Several compounds share structural similarities with 9H-Pyrido(3,4-b)indole, highlighting its uniqueness:

Compound NameStructure TypeUnique Features
9H-Pyrido(3,4-b)indoleβ-CarbolineBasic structure with diverse substitution patterns
3-Amino-9H-pyrido(3,4-b)indoleAmino-substituted IndoleExhibits different biological activities
9-Methyl-1-phenyl-9H-pyrido(3,4-b)indoleMethylated IndoleKnown for antileishmanial properties
9H-CarbazoleCarbazoleDifferent nitrogen placement affecting reactivity

The compound's unique methoxybenzamidomethyl substitution distinguishes it from other derivatives within the β-carboline family. This modification potentially enhances its solubility and bioavailability while influencing its interaction with biological targets.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

345.147726857 g/mol

Monoisotopic Mass

345.147726857 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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